

# Technical Guide: Certificate of Analysis for Des(1-cyclohexanol) Venlafaxine-d6

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## Compound of Interest

Compound Name: *Des(1-cyclohexanol) Venlafaxine-d6*

Cat. No.: *B589846*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific Certificate of Analysis for **Des(1-cyclohexanol) Venlafaxine-d6** was not publicly available at the time of this writing. The following data and methodologies are presented as a representative example based on a Certificate of Analysis for a closely related deuterated venlafaxine standard. The information herein is intended for illustrative and educational purposes.

## Introduction

**Des(1-cyclohexanol) Venlafaxine-d6** is a deuterium-labeled derivative of a potential impurity of Venlafaxine, a widely used antidepressant. As a stable isotope-labeled internal standard, it is a critical component in quantitative bioanalytical studies, such as pharmacokinetics, and in monitoring the purity of Venlafaxine active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the typical data and analytical procedures presented in a Certificate of Analysis (CoA) for such a reference standard.

## Compound Information

Parameter	Value
Compound Name	Des(1-cyclohexanol) Venlafaxine-d6
Catalogue Number	PA STI 026810[1]
CAS Number	1330046-00-8[1]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> D <sub>6</sub> NO[1]
Molecular Weight	185.30[1]
Unlabeled CAS Number	775-33-7[2]

## Quantitative Data Summary

The following table summarizes the typical analytical results found on a CoA for a high-purity reference standard.

Test	Specification	Result
Appearance	White to Off-White Solid	Conforms
Solubility	Soluble in Methanol, DMSO	Conforms
<sup>1</sup> H-NMR	Conforms to structure	Conforms
Mass Spectrometry	Conforms to structure	Conforms
Chromatographic Purity (HPLC)	≥98%	99.5%
Isotopic Purity	≥99 atom % D	>99 atom % D
Residual Solvents	To be reported	<0.1%
Water Content (Karl Fischer)	To be reported	0.2%

## Experimental Protocols

### Appearance

Methodology: A visual inspection of the material is conducted under ambient light against a white and black background. The color and physical state of the substance are recorded.

## Solubility

Methodology: A small, accurately weighed amount of the material (typically 1-2 mg) is added to a standard volume (e.g., 1 mL) of the specified solvent in a clear glass vial. The mixture is vortexed for approximately 30 seconds and visually inspected for the dissolution of the solid.

## <sup>1</sup>H-NMR (Proton Nuclear Magnetic Resonance)

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The <sup>1</sup>H-NMR spectrum is acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). The chemical shifts, signal integrations, and coupling constants are analyzed to confirm the chemical structure of the molecule. The absence of signals corresponding to the six deuterated methyl protons is a key indicator of successful labeling.

## Mass Spectrometry (MS)

Methodology: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion is measured. For **Des(1-cyclohexanol) Venlafaxine-d6**, the expected [M+H]<sup>+</sup> ion would be approximately 186.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Chromatographic Purity (HPLC)

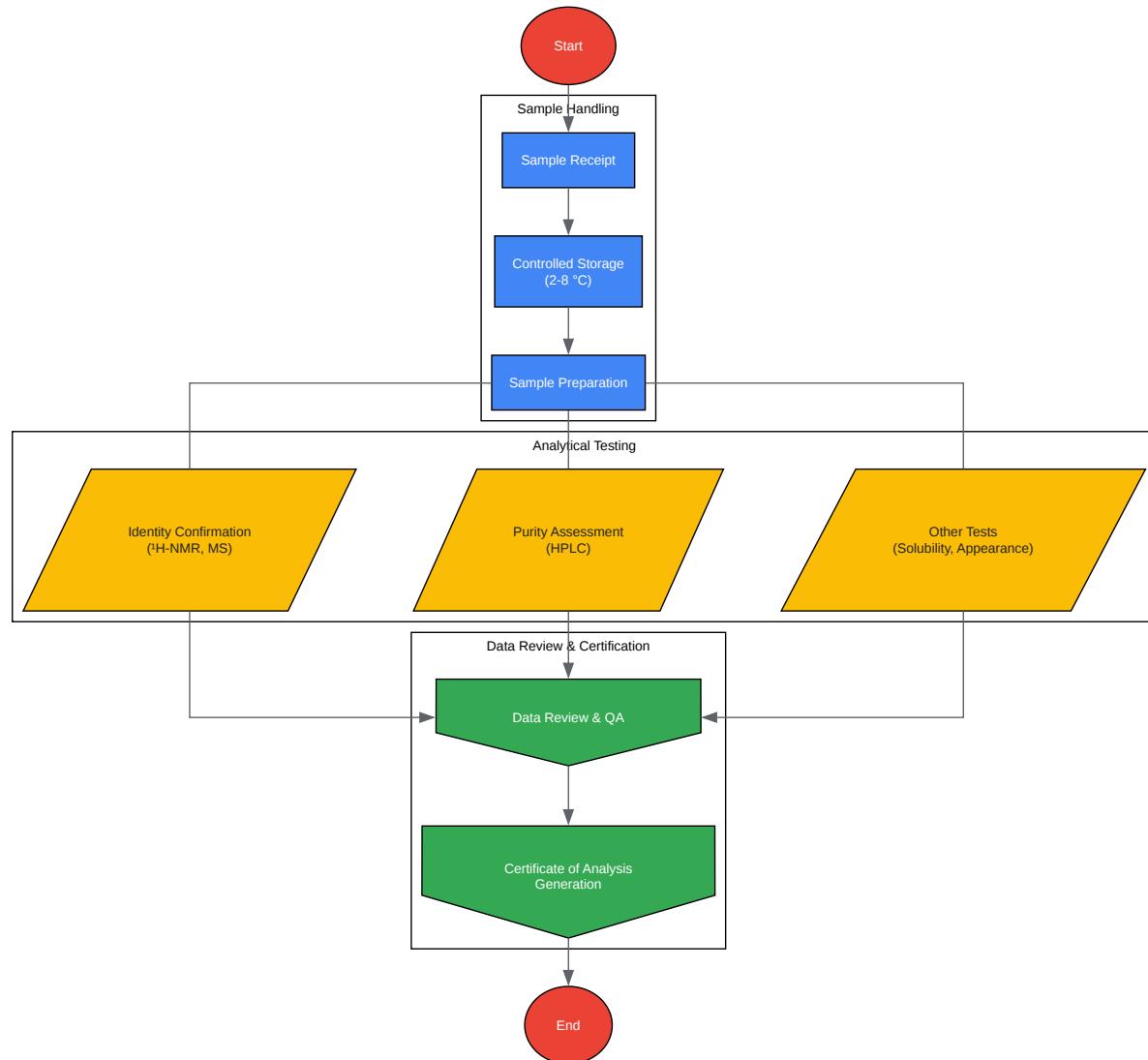
Methodology:

- System: High-Performance Liquid Chromatography (HPLC) with UV detection.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase: A gradient elution is typically employed, for example, starting with a mixture of acetonitrile and water (with an additive like 0.1% formic acid) and increasing the proportion of acetonitrile over time.
- Flow Rate: 1.0 mL/min.

- Detection Wavelength: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 225 nm).
- Injection Volume: 10  $\mu$ L.
- Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

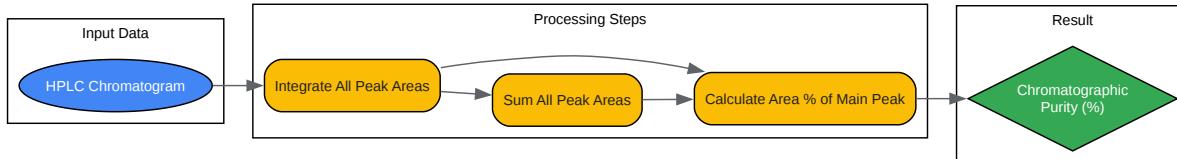
## Visualizations

### Analytical Workflow for Certification

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Caption: Workflow for Reference Standard Certification.

## Purity Determination Logic



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## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Des(1-cyclohexanol) Venlafaxine-d6 | LGC Standards [lgcstandards.com]
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